![molecular formula C13H10ClN3O B2443411 4-Chloro-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazine CAS No. 1338664-77-9](/img/structure/B2443411.png)
4-Chloro-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Chloro-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazine” is a chemical compound with the molecular formula C13H10ClN3O . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrazine derivatives has been reported in several studies . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their tunable photophysical properties . The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8, and 19.0 D .Applications De Recherche Scientifique
Cytotoxicity Research
Research on derivatives of pyrazolo[1,5-a]pyrazine, such as those studied by Hassan, Hafez, and Osman (2014), has demonstrated cytotoxic activities against Ehrlich Ascites Carcinoma (EAC) cells. This suggests potential applications in cancer research and therapy (Hassan, Hafez, & Osman, 2014).
Anti-Inflammatory and Anti-Cancer Activities
Kaping et al. (2016) described an environmentally friendly synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives with promising anti-inflammatory and anti-cancer activities. This underscores the relevance of these compounds in developing new therapeutic agents (Kaping, Kalita, Sunn, Singha, & Vishwakarma, 2016).
Synthesis and Bioactivity in Pharmaceuticals
The synthesis and bioactivity of related pyrazoline compounds, such as those investigated by Khotimah, Rahmadani, Rahmawati, and Ardana (2018), are significant. These compounds have shown antioxidant and antibacterial activities, indicating potential pharmaceutical applications (Khotimah, Rahmadani, Rahmawati, & Ardana, 2018).
Chemical Synthesis and Modification
Tsizorik et al. (2018) explored the synthesis, annulation, and heterofunctionalization of 4-hydrazinylpyrazolo[1,5-a]pyrazines, highlighting the chemical versatility and potential for generating a variety of derivatives for different applications (Tsizorik, Hrynyshyn, Musiychuk, Bol’but, Panasenko, & Vovk, 2018).
Antimicrobial Activity
The synthesis and antimicrobial activity of novel oxadiazole derivatives containing the 4-methoxyphenyl moiety, as studied by Aghekyan et al. (2020), demonstrates the potential for developing new antibacterial agents (Aghekyan, Mkryan, Panosyan, Safaryan, & Stepanyan, 2020).
Mécanisme D'action
While specific information about the mechanism of action of “4-Chloro-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazine” is not available, related compounds such as pyrazolo[3,4-b]pyridine derivatives have been studied as TRK inhibitors . These compounds inhibit the proliferation of cells, thus their continuous activation and overexpression cause cancer .
Propriétés
IUPAC Name |
4-chloro-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O/c1-18-12-5-3-2-4-9(12)10-8-11-13(14)15-6-7-17(11)16-10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CENHNYLVMBYHPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-3-[4-(Allyloxy)-3,5-dichlorophenyl]acrylic acid](/img/structure/B2443328.png)

![(4Z)-3-(3,4-dimethoxyphenyl)-N-methoxy-1H,4H-indeno[1,2-c]pyrazol-4-imine](/img/structure/B2443333.png)
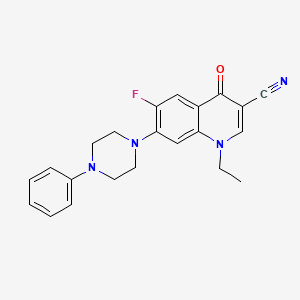
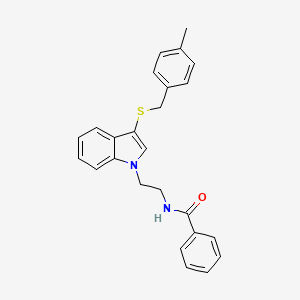
![(11Z)-N-(3-chlorophenyl)-11-[(2,4-dimethoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2443336.png)
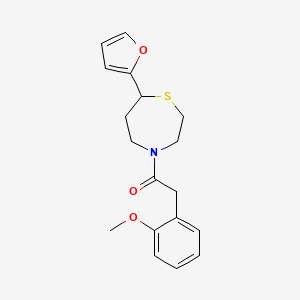
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2443339.png)
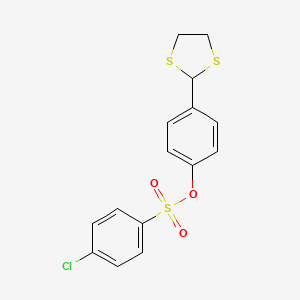
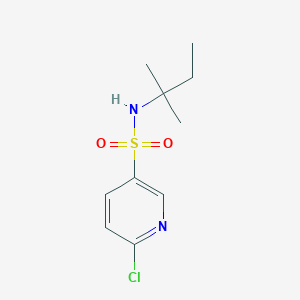

![1-benzyl-4-hydroxy-N~5~-(4-methoxyphenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2443346.png)
![1-benzyl-3-[(3-chlorophenyl)sulfonyl]-6-fluoro-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one](/img/structure/B2443348.png)
